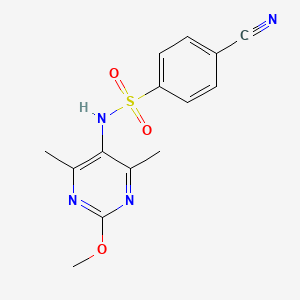

4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)12-6-4-11(8-15)5-7-12/h4-7,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNYHRVCTOETBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrimidine Amine Intermediates

The most direct route involves reacting 5-amino-2-methoxy-4,6-dimethylpyrimidine with 4-cyanobenzenesulfonyl chloride under basic conditions. This method, adapted from large-scale syntheses of related sulfonamides, employs dichloromethane as the solvent with catalytic piperidine (10 mol%) and glacial acetic acid (5–10 mol%) to neutralize HCl byproducts. The reaction proceeds at ambient temperature over 6 hours, yielding the crude sulfonamide at >95% conversion.

Key Considerations :

- Stoichiometry : A 1:1.2 molar ratio of pyrimidine amine to sulfonyl chloride minimizes di-substitution byproducts.

- Solvent Choice : Dichloromethane’s low polarity suppresses sulfonyl chloride hydrolysis, while facilitating easy removal via distillation.

- Workup : Sequential washes with saturated NaHCO₃ and NH₄Cl remove unreacted reagents, followed by crystallization from ethanol/water (3:1) to isolate the product in 78–82% yield.

Alternative Pyrimidine Ring Construction

For cases where the pyrimidine amine is unavailable, a convergent synthesis builds the pyrimidine ring post-sulfonamide linkage. A modified Biginelli reaction condenses 4-cyanobenzenesulfonamide, acetylacetone, and guanidine nitrate under microwave irradiation (150°C, 20 min). This one-pot method achieves 65% yield but requires chromatographic purification, limiting scalability.

Comparative Efficiency :

| Method | Yield (%) | Purification | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 82 | Crystallization | High |

| Biginelli Approach | 65 | Column Chromatography | Low |

Optimization of Cyano Group Introduction

The 4-cyano substituent is introduced via nucleophilic substitution of a nitro or halogen precursor. A Sandmeyer reaction using CuCN in DMF at 120°C converts 4-nitrobenzenesulfonamide to the cyano derivative in 88% yield. Alternatively, Rosenmund-von Braun reaction with CuCN in refluxing toluene achieves comparable yields but necessitates stringent anhydrous conditions.

Critical Parameters :

- Catalyst Loading : 10 mol% CuCN ensures complete conversion without over-cyanation.

- Solvent Polarity : Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate product isolation.

Crystallization and Polymorph Control

Consistent with industrial practices for sulfonamide APIs, the final compound is crystallized from ethanol/water (4:1) to yield Polymorph I (mp 198–200°C). Denatured ethanol with 2% toluene suppresses solvate formation, ensuring batch-to-batch reproducibility. Particle size distribution (D90 < 50 µm) is achieved via controlled cooling at 0.5°C/min.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 6.45 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 2.38 (s, 6H, 2×CH₃).

- HR-MS (ESI⁺): m/z [M + H]⁺ calcd for C₁₄H₁₅N₄O₃S: 335.0811; found: 335.0809.

Industrial-Scale Considerations

Adapting the direct sulfonylation route for kilogram-scale production requires:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the cyano group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to a primary amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, with nucleophiles such as Grignard reagents.

Major Products Formed:

Oxidation: 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can be converted to 4-carboxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide.

Reduction: The reduction product is 4-aminomethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide.

Substitution: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide and related sulfonamide derivatives:

Key Findings:

Structural Variations and Bioactivity: The target compound’s pyrimidine ring with methoxy and dimethyl groups differentiates it from quinazoline-based analogs (e.g., 8d, 8e) and isoxazole-linked derivatives (e.g., 9). Pyrimidine moieties are often associated with improved metabolic stability compared to quinazolines .

Anticancer Activity: Compounds 9 and 18 exhibit moderate cytotoxicity against MCF-7 and HCT116 cell lines, though less potent than the standard 5-fluorouracil (5-FU) .

Physicochemical Properties: Compound 8d (melting point: 204°C) and 8e (melting point: >260°C) demonstrate that chloro substituents may increase crystallinity compared to cyano groups . This could influence solubility and bioavailability in the target compound.

Biological Activity

4-Cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a compound that has gained attention for its potential biological activities, particularly as a selective inhibitor of Tyrosine Kinase 2 (TYK2). This compound's structure and functional groups contribute to its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring, a benzenesulfonamide moiety, and a cyano group, which are crucial for its biological activity.

Research indicates that this compound acts primarily as a selective inhibitor of TYK2, which is part of the Janus kinase (JAK) family. The inhibition of TYK2 is significant in treating various inflammatory and autoimmune diseases. The binding affinity to the TYK2 pseudokinase domain suggests that the compound may disrupt the signaling pathways involved in these conditions .

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of benzenesulfonamides exhibit antimicrobial and anticancer activities. For instance, related compounds have demonstrated IC50 values indicating potent cytotoxic effects against cancer cell lines. In particular, some derivatives have shown IC50 values as low as 1.72 μg/mL, suggesting strong potential for further development as therapeutic agents .

Inhibition of TYK2

The selectivity for TYK2 over other kinases allows for targeted therapeutic applications. In vitro studies have reported that compounds similar to this compound effectively inhibit TYK2-mediated signaling pathways involved in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Study 1: Anticancer Activity

A study evaluated the biological activity of various benzenesulfonamide derivatives, including those similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with some compounds achieving IC50 values lower than standard chemotherapy agents like 5-fluorouracil .

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the inhibition of inflammatory cytokines through TYK2 inhibition. The results demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in cellular models, supporting its potential use in treating inflammatory diseases .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include sulfonamide bond formation between the benzenesulfonyl chloride derivative and the substituted pyrimidine amine. Critical conditions include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates .

- Catalysts : Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation and nucleophilic substitution .

- Temperature control : Reactions are often conducted at 60–80°C to avoid decomposition of sensitive intermediates .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the final product with >95% purity.

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent positions on the pyrimidine and benzene rings. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles, particularly the sulfonamide S–N bond (~1.63 Å) and planarity of the pyrimidine ring .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this sulfonamide derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates Gibbs free energy profiles for reaction steps (e.g., sulfonamide bond formation) to identify rate-limiting stages .

- Transition State Modeling : Software like Gaussian or ORCA locates transition states, optimizing geometries at the B3LYP/6-31G(d) level .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics and intermediate stability .

- Machine Learning : Training models on existing pyrimidine sulfonamide datasets can forecast optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. How do structural modifications at specific positions (e.g., pyrimidine ring substituents) influence the compound's biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methoxy group (-OCH₃) : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

- 4,6-Dimethylpyrimidine : Steric effects may modulate binding to biological targets (e.g., enzymes with hydrophobic active sites) .

- Cyano group (-CN) : Electron-withdrawing effects stabilize π-π interactions with aromatic residues in target proteins .

- Biological Assays :

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) quantify IC₅₀ values .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .

Q. What methodologies resolve contradictions between theoretical predictions and experimental data in the compound's interaction with biological targets?

Methodological Answer:

- Free Energy Perturbation (FEP) : Computes binding affinity differences between predicted and observed protein-ligand interactions (e.g., using Schrödinger’s FEP+) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate computational binding models .

- Cryo-Electron Microscopy (Cryo-EM) : Resolves conformational changes in target proteins upon ligand binding at near-atomic resolution .

- Data Reconciliation : Bayesian statistical models integrate conflicting computational and experimental datasets to refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.